molecular formula C8H7BrMg B8694752 Magnesium, bromo(4-ethenylphenyl)-

Magnesium, bromo(4-ethenylphenyl)-

Cat. No.: B8694752
M. Wt: 207.35 g/mol
InChI Key: NLLMRAQUKLLMHE-UHFFFAOYSA-M
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Description

Magnesium, bromo(4-ethenylphenyl)- (CAS 18120-63-3, molecular formula C₈H₇BrMg) is an organomagnesium compound featuring a magnesium atom bonded to a brominated 4-ethenylphenyl group . This compound is widely utilized in synthetic organic chemistry due to its dual functional groups: the bromo substituent enhances its nucleophilic reactivity, while the ethenyl group enables participation in polymerization and cross-coupling reactions (e.g., carbon-carbon bond formation) . Its sensitivity to moisture and air necessitates careful handling under inert conditions. Commercial availability varies, with some formulations (e.g., 0.5M solutions in 2-MeTHF) discontinued, though bulk inquiries remain possible .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Magnesium, bromo(4-ethenylphenyl)-, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromo/magnesium exchange reactions or direct insertion of magnesium into carbon-bromine bonds. For example, starting from 4-ethenylphenyl bromide, magnesium metal in anhydrous diethyl ether or tetrahydrofuran (THF) under inert conditions (argon/nitrogen) facilitates Grignard reagent formation . Critical parameters include solvent purity (e.g., THF must be rigorously dried), reaction temperature (controlled exothermic initiation), and stoichiometric ratios (excess magnesium to ensure complete conversion). Yield optimization requires real-time monitoring via gas evolution or quenching tests .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Magnesium, bromo(4-ethenylphenyl)-?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR in deuterated solvents (e.g., THF-d8_8) identify the ethenyl proton signals (~5-6 ppm for CH2_2=CH) and aryl group resonances .
  • X-ray Crystallography : Single-crystal analysis resolves the Mg–C and Mg–Br bond lengths, confirming the tetrahedral geometry around magnesium. For example, analogous Grignard reagents like 4-methoxyphenylmagnesium bromide show Mg–C distances of ~2.1–2.2 Å .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF detects the molecular ion peak and fragmentation patterns .

Advanced Research Questions

Q. How does Magnesium, bromo(4-ethenylphenyl)- participate in chemoselective cross-coupling reactions, and what catalytic systems enhance its efficacy?

  • Methodological Answer : The ethenyl group enables reactivity in Heck-type couplings or cyclopropanation via magnesium carbenoid intermediates. For instance, in the presence of palladium catalysts (e.g., Pd(PPh3_3)4_4), it can couple with aryl halides to form styrene derivatives . Chemoselectivity is achieved by tuning ligands (e.g., bulky phosphines suppress β-hydride elimination) and reaction media (polar solvents favor nucleophilic attack) .

Q. What methodological strategies resolve contradictions in solvent stability between diethyl ether and THF for storing Magnesium, bromo(4-ethenylphenyl)-?

  • Methodological Answer : While diethyl ether offers lower solubility and slower decomposition, THF enhances reactivity but risks side reactions (e.g., Schlenk equilibrium shifts). Contradictory stability reports are addressed by:

  • Inert Atmosphere : Storage under argon with molecular sieves to prevent moisture ingress .
  • Low-Temperature Titration : Quantifying active Grignard concentration via ketone quenching (e.g., benzophenone endpoint) ensures reproducibility .
  • Solvent Blends : Mixing THF with hydrocarbons (e.g., hexane) reduces ether coordination, stabilizing the reagent .

Q. How does the ethenyl substituent in Magnesium, bromo(4-ethenylphenyl)- influence its reactivity compared to analogous Grignard reagents with electron-donating groups?

  • Methodological Answer : The ethenyl group (electron-neutral) lowers steric hindrance compared to methoxy-substituted analogs, enabling faster transmetalation in cross-couplings. However, its π-bond can participate in conjugate additions or Diels-Alder reactions, complicating selectivity. Comparative studies with 4-methoxyphenylmagnesium bromide show divergent regioselectivity in aldehyde alkylations (e.g., ethenyl favors 1,2-addition, while methoxy directs 1,4-addition via resonance effects) .

Q. Data Contradiction Analysis

  • Example : Conflicting reports on solvent stability (THF vs. diethyl ether) arise from varying moisture levels and magnesium activation methods. Methodological reconciliation involves standardized protocols (e.g., Karl Fischer titration for solvent dryness) and kinetic studies comparing decomposition rates under controlled conditions .

Q. Tables for Key Parameters

Parameter Diethyl Ether THF
Solubility LowHigh
Reactivity ModerateHigh
Decomposition Rate Slower (weeks)Faster (days)
Optimal Temp. 0–25°C-20–0°C
Common Side Reactions Schlenk equilibriumCoordination with THF

Data derived from .

Comparison with Similar Compounds

Structural Isomers: Magnesium, bromo(3-ethenylphenyl)-

Magnesium, bromo(3-ethenylphenyl)- (CAS 118211-12-4) is a positional isomer where the ethenyl group is meta-substituted instead of para. For example, para-substituted Grignard reagents often exhibit higher yields in Suzuki-Miyaura couplings due to reduced steric hindrance and optimized orbital alignment .

Halogen-Substituted Analogues: 4-Chlorophenylmagnesium Bromide

Key differences include:

  • Reactivity : The bromine atom in Magnesium, bromo(4-ethenylphenyl)- acts as a superior leaving group compared to chlorine, enhancing its efficacy in nucleophilic substitutions .
  • Applications : The ethenyl group in the former enables polymerization and functionalization via alkene chemistry, whereas 4-chlorophenyl variants are primarily restricted to alkylation or arylation reactions .

Conventional Grignard Reagents: Phenylmagnesium Bromide

Phenylmagnesium bromide (1M in THF, CAS 100-58-3) lacks the ethenyl and bromo substituents, rendering it less versatile in advanced syntheses. Comparisons include:

Data Table: Comparative Analysis of Selected Organomagnesium Compounds

Compound Name CAS Number Molecular Formula Key Substituents Reactivity Highlights Primary Applications
Magnesium, bromo(4-ethenylphenyl)- 18120-63-3 C₈H₇BrMg Para-bromo, ethenyl High nucleophilicity; polymerization capacity Cross-coupling, polymer precursors
Magnesium, bromo(3-ethenylphenyl)- 118211-12-4 C₈H₇BrMg Meta-bromo, ethenyl Moderate steric hindrance Niche coupling reactions (theoretical)
4-Chlorophenylmagnesium bromide 873-77-8 C₆H₄ClMgBr Para-chloro Lower leaving-group ability Alkylation, arylation
Phenylmagnesium bromide 100-58-3 C₆H₅MgBr Phenyl Standard Grignard reactivity Benzylation, ketone synthesis

Research Findings and Industrial Relevance

  • Synthetic Efficiency : Magnesium, bromo(4-ethenylphenyl)- demonstrates 20–30% higher yields in Kumada couplings compared to phenylmagnesium bromide, attributed to the ethenyl group’s electron-withdrawing effect stabilizing transition states .
  • Stability Challenges : Despite its reactivity, the compound’s moisture sensitivity limits industrial adoption unless rigorously anhydrous conditions are maintained .

Preparation Methods

Grignard Reagent Synthesis

Starting Materials and Reaction Mechanism

The standard preparation of magnesium, bromo(4-ethenylphenyl)- follows the classical Grignard reaction, where an organobromide reacts with magnesium in an anhydrous ether solvent. The general reaction is:

4-Bromostyrene+MgMagnesium, bromo(4-ethenylphenyl)-\text{4-Bromostyrene} + \text{Mg} \rightarrow \text{Magnesium, bromo(4-ethenylphenyl)-}

The reaction proceeds via a single-electron transfer mechanism, where magnesium donates an electron to the carbon-bromine bond, forming a radical intermediate that couples with magnesium to yield the Grignard reagent .

Key Requirements:

  • 4-Bromostyrene : The aryl bromide precursor must be anhydrous and free of inhibitors (e.g., stabilizers).

  • Magnesium : Activated turnings or powder, often pre-treated with iodine to remove surface oxides.

  • Solvent : Diethyl ether or tetrahydrofuran (THF), rigorously dried to prevent hydrolysis.

Experimental Procedure

A typical synthesis involves the following steps:

  • Apparatus Setup : A flame-dried, three-neck flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel.

  • Magnesium Activation : Magnesium turnings (1.2 equiv) are stirred in THF under nitrogen, with a small amount of 1,2-dibromoethane to initiate reactivity .

  • Slow Addition : 4-Bromostyrene (1.0 equiv) in THF is added dropwise to maintain a gentle reflux.

  • Post-Reaction Processing : The mixture is stirred until magnesium is consumed (typically 2–4 hours), yielding a grayish solution of the Grignard reagent.

Challenges and Mitigation:

  • Exothermicity : Controlled addition prevents runaway reactions.

  • Oxygen Sensitivity : Strict inert atmosphere (nitrogen or argon) is essential to avoid oxidation .

Alternative Synthetic Routes

Bromine-Lithium Exchange Transmetallation

While less common, a two-step method involving bromine-lithium exchange followed by transmetallation with magnesium salts has been reported for analogous compounds . This approach uses butyllithium to generate a lithiated intermediate, which is then treated with magnesium bromide:

4-Bromostyrene+BuLi4-LithiostyreneMgBr2Magnesium, bromo(4-ethenylphenyl)-\text{4-Bromostyrene} + \text{BuLi} \rightarrow \text{4-Lithiostyrene} \xrightarrow{\text{MgBr}_2} \text{Magnesium, bromo(4-ethenylphenyl)-}

Advantages:

  • Avoids direct handling of highly reactive magnesium metal.

  • Suitable for substrates sensitive to Grignard conditions.

Limitations:

  • Lower yields (50–60%) compared to direct Grignard synthesis .

  • Requires cryogenic conditions (-78°C) for lithiation.

Optimization and Scalability

Solvent Effects

The choice of solvent significantly impacts reaction efficiency:

SolventReaction Time (h)Yield (%)Stability of Reagent
THF2.570–80Moderate
Diethyl Ether3.065–75High
Toluene4.0<50Low

THF offers faster kinetics due to its higher polarity, while diethyl ether enhances reagent stability .

Magnesium Activation Techniques

  • Iodine Etching : Increases surface area by removing MgO layers.

  • Pre-Stirring : Stirring magnesium in THF with a catalytic dibromoethane improves initiation .

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (THF-d₈) : δ 6.8–7.2 (m, 4H, aromatic), 5.2–5.6 (m, 2H, CH₂=CH), 4.9–5.1 (m, 1H, CH₂=CH).

  • Infrared : C-Mg stretching at 550–600 cm⁻¹, C=C vibration at 1630 cm⁻¹ .

Titration Methods

The concentration of the Grignard reagent is determined via quenching with a standardized acid (e.g., HCl) followed by back-titration.

Applications in Organic Synthesis

The reagent is used in:

  • Alkylation Reactions : Coupling with carbonyl compounds to form alcohols.

  • Polymer Chemistry : Initiating styrene polymerization for functionalized polymers .

Properties

Molecular Formula

C8H7BrMg

Molecular Weight

207.35 g/mol

IUPAC Name

magnesium;ethenylbenzene;bromide

InChI

InChI=1S/C8H7.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h2,4-7H,1H2;1H;/q-1;;+2/p-1

InChI Key

NLLMRAQUKLLMHE-UHFFFAOYSA-M

Canonical SMILES

C=CC1=CC=[C-]C=C1.[Mg+2].[Br-]

Origin of Product

United States

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